![molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5](/img/structure/B2443257.png)
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been shown to possess a wide range of biological activities.
Mécanisme D'action
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide exerts its biological effects by inhibiting the activity of BTK and JAK enzymes. BTK plays a critical role in the development and activation of B cells, which are a type of immune cell that produces antibodies. JAK enzymes, on the other hand, are involved in the signaling pathways that regulate the activity of immune cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to enhance the activity of immune cells. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce inflammation and to improve the survival of animals in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of BTK and JAK enzymes, and its activity can be easily measured using biochemical assays. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models of disease.
However, there are also some limitations associated with the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of experimental results. Additionally, the use of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide in human studies may be limited by its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may have potential applications in the treatment of cancer, particularly in combination with other therapies.
Further research is needed to fully understand the mechanisms of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide and to identify any potential limitations or side effects associated with its use. Additionally, the development of new analogs and derivatives of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide may lead to the discovery of compounds with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2,6-dichloropyridine with 2-bromoethylamine hydrobromide to yield 2,6-dichloro-N-(2-bromoethyl)pyridine-4-carboxamide. This intermediate is then reacted with pyridine-2-ylboronic acid in the presence of a palladium catalyst to give the final product, 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including inhibition of BTK (Bruton's tyrosine kinase) and JAK (Janus kinase) enzymes. These enzymes play a critical role in the regulation of immune cell function and are implicated in several diseases, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGQGRBPIAJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




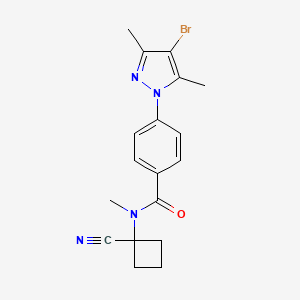
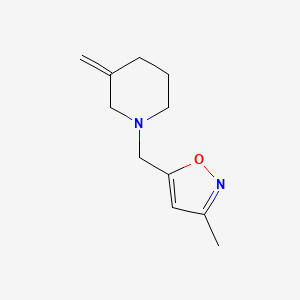

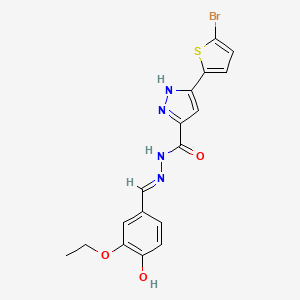
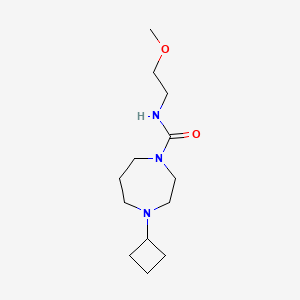

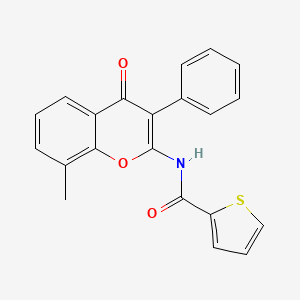

![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)